molecular formula C33H43N7O9S B14240818 H-Ser-Tyr-Trp-Met-Gln-OH CAS No. 227026-64-4

H-Ser-Tyr-Trp-Met-Gln-OH

Cat. No.: B14240818
CAS No.: 227026-64-4
M. Wt: 713.8 g/mol
InChI Key: LTVUPGAAFAYYOL-KGRAHGMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Ser-Tyr-Trp-Met-Gln-OH is a peptide composed of the amino acids serine, tyrosine, tryptophan, methionine, and glutamine. Peptides like this one are essential in various biochemical processes and have significant roles in biological systems. Each amino acid in this sequence contributes unique properties to the peptide, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Tyr-Trp-Met-Gln-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the carboxyl group: of the incoming amino acid using reagents like carbodiimides.

    Coupling: the activated amino acid to the amino group of the growing peptide chain.

    Deprotection: of the amino group to allow the next amino acid to be added.

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the amino group is common in industrial peptide synthesis due to its stability and ease of removal .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Tyr-Trp-Met-Gln-OH can undergo various chemical reactions, including:

    Oxidation: Methionine and tryptophan residues are particularly susceptible to oxidation.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can oxidize methionine to methionine sulfoxide.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Peptides like H-Ser-Tyr-Trp-Met-Gln-OH have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of peptides like H-Ser-Tyr-Trp-Met-Gln-OH involves their interaction with specific molecular targets. These interactions can include:

Comparison with Similar Compounds

Similar Compounds

    H-Ser-Tyr-Trp-Met-Gln-NH2: Similar to H-Ser-Tyr-Trp-Met-Gln-OH but with an amide group at the C-terminus.

    H-Ser-Tyr-Trp-Met-Gln-Ser-OH: An extended version with an additional serine residue.

    H-Ser-Tyr-Trp-Met-Gln-Ala-OH: Contains an alanine residue instead of serine.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine and tryptophan makes it particularly interesting for studies involving oxidation and fluorescence .

Properties

CAS No.

227026-64-4

Molecular Formula

C33H43N7O9S

Molecular Weight

713.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H43N7O9S/c1-50-13-12-24(30(45)38-25(33(48)49)10-11-28(35)43)37-32(47)27(15-19-16-36-23-5-3-2-4-21(19)23)40-31(46)26(39-29(44)22(34)17-41)14-18-6-8-20(42)9-7-18/h2-9,16,22,24-27,36,41-42H,10-15,17,34H2,1H3,(H2,35,43)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,48,49)/t22-,24-,25-,26-,27-/m0/s1

InChI Key

LTVUPGAAFAYYOL-KGRAHGMMSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.